methyl (2S)-2-amino-3-fluoropropanoate hydrochloride
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Overview
Description
Methyl (2S)-2-amino-3-fluoropropanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorine atom attached to the carbon chain, which imparts unique properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-fluoropropanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-amino-3-fluoropropanoic acid and methanol.
Esterification: The (S)-2-amino-3-fluoropropanoic acid is esterified with methanol in the presence of a suitable catalyst, such as sulfuric acid, to form methyl (2S)-2-amino-3-fluoropropanoate.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and purification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-fluoropropanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amino and ester groups can participate in oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Hydrolysis: The major product is (S)-2-amino-3-fluoropropanoic acid.
Scientific Research Applications
Methyl (2S)-2-amino-3-fluoropropanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-fluoropropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-amino-3-chloropropanoate hydrochloride
- Methyl (2S)-2-amino-3-bromopropanoate hydrochloride
- Methyl (2S)-2-amino-3-iodopropanoate hydrochloride
Uniqueness
Methyl (2S)-2-amino-3-fluoropropanoate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
60644-02-2 |
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Molecular Formula |
C4H9ClFNO2 |
Molecular Weight |
157.6 |
Purity |
95 |
Origin of Product |
United States |
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